Heptafluoro-2-nitrosopropane
Overview
Description
Heptafluoro-2-nitrosopropane is a fluorinated organic compound with the molecular formula C3F7NO It is characterized by the presence of seven fluorine atoms and a nitroso group attached to a propane backbone
Preparation Methods
The synthesis of Heptafluoro-2-nitrosopropane typically involves the reaction of heptafluoropropane with nitrosating agents under controlled conditions. One common method includes the use of nitrosyl chloride (NOCl) in the presence of a catalyst. The reaction is carried out at low temperatures to ensure the stability of the nitroso group. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.
Chemical Reactions Analysis
Heptafluoro-2-nitrosopropane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
Heptafluoro-2-nitrosopropane has several applications in scientific research:
Biology: Its unique properties make it a candidate for studying the effects of fluorinated nitroso compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Heptafluoro-2-nitrosopropane exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The pathways involved include nitrosation reactions that can alter the activity of enzymes and other proteins.
Comparison with Similar Compounds
Heptafluoro-2-nitrosopropane can be compared with other fluorinated nitroso compounds, such as:
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.
1,1,1,3,3,3-Hexafluoro-2-propanol: Used in organic synthesis and as a solvent in peptide chemistry.
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-nitrosopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F7NO/c4-1(11-12,2(5,6)7)3(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKTSOYJLOODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(N=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379278 | |
Record name | Perfluoro-2-nitrosopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-98-0 | |
Record name | Perfluoro-2-nitrosopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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